molecular formula C14H27N3O2 B1527112 Tert-butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate CAS No. 1308384-37-3

Tert-butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B1527112
CAS No.: 1308384-37-3
M. Wt: 269.38 g/mol
InChI Key: DMXYUAATJHYZKB-UHFFFAOYSA-N
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Description

Discovery and Development of Triazaspiro Compounds

Triazaspiro compounds emerged as a distinct class of heterocycles in the late 20th century, driven by their structural complexity and potential bioactivity. Early research focused on spirocyclic systems due to their conformational rigidity, which enhances binding specificity to biological targets. The incorporation of nitrogen atoms into spiro frameworks, such as 1,4,9-triazaspiro[5.5]undecane derivatives, gained traction in the 2000s with advances in synthetic methodologies like Buchwald–Hartwig couplings and reductive amination. A pivotal breakthrough occurred in 2021 when Dolbois et al. reported 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as potent METTL3 inhibitors, demonstrating nanomolar IC50 values and improved ADME properties. This work highlighted the role of spirocyclic nitrogen systems in modulating RNA methylation pathways, sparking broader interest in related analogs.

Position of Tert-Butyl 1-Methyl-1,4,9-Triazaspiro[5.5]undecane-9-Carboxylate in Chemical Research

This compound occupies a niche in medicinal chemistry as a key intermediate for METTL3-targeted drug discovery. Its structure combines a spiro[5.5]undecane core with a tert-butyl carbamate group, optimizing solubility and metabolic stability. Synthetic routes often involve multi-step sequences starting from piperidine derivatives, utilizing protective group strategies (e.g., Boc/Troc) and palladium-catalyzed cross-couplings. Recent studies emphasize its utility in fragment-based drug design, where the spirocyclic scaffold serves as a conformational restraint to improve ligand efficiency.

Evolution of Spiro[5.5]undecane Chemistry

The spiro[5.5]undecane framework has undergone significant methodological refinement:

Era Key Advancements Impact
Pre-2000 Baeyer’s nomenclature system for spiro compounds Standardized structural classification and synthesis planning.
2000–2010 Lithium aluminium hydride-mediated reductions Enabled efficient ring contraction in spirocyclic amines.
2010–2020 Ultrasound-promoted pseudo-five-component reactions Accelerated synthesis of dithia-triazaspiro derivatives.
2020–Present Protein crystallography-guided optimization Rational design of spiro-based inhibitors with sub-nanomolar potency.

These advances have expanded access to diverse derivatives, including sulfur- and oxygen-containing variants.

Significance in Heterocyclic Chemistry Research

The compound’s triaza-spiro architecture addresses critical challenges in heterocyclic chemistry:

  • Stereochemical Control : The spiro center enforces a fixed dihedral angle, reducing entropic penalties during protein binding.
  • Diversity-Oriented Synthesis : Modular functionalization at N1, N4, and N9 positions allows rapid generation of analogs. For example, tert-butyl carbamate groups enhance pharmacokinetic profiles, while methyl substituents modulate lipophilicity.
  • Biological Relevance : As a METTL3 inhibitor precursor, it contributes to epigenetic regulation studies, particularly in oncology and virology.

This scaffold’s versatility is further evidenced by its application in synthesizing fluorescent probes and kinase inhibitors, underscoring its cross-disciplinary utility.

Properties

IUPAC Name

tert-butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-13(2,3)19-12(18)17-8-5-14(6-9-17)11-15-7-10-16(14)4/h15H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXYUAATJHYZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate (CAS No. 1308384-37-3) is a compound of significant interest due to its potential biological activities, particularly as a selective inhibitor of methyltransferases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structural characteristics, and relevant research findings.

PropertyValue
Molecular FormulaC₁₄H₂₇N₃O₂
Molecular Weight269.38 g/mol
Purity≥95%
CAS Number1308384-37-3

The compound features a triazaspiro structure, which contributes to its unique pharmacological properties. The presence of the tert-butyl group enhances its lipophilicity, potentially improving cell membrane permeability.

Research has shown that derivatives of triazaspiro compounds can act as potent inhibitors of specific methyltransferases, particularly METTL3, which is involved in RNA methylation processes. The inhibition of METTL3 can lead to significant alterations in gene expression and cellular signaling pathways.

Key Findings from Research Studies

  • Potency and Selectivity : A study demonstrated that derivatives based on the triazaspiro scaffold exhibited strong inhibitory activity against METTL3 with IC50 values in the low nanomolar range (e.g., 0.005 μM for optimized derivatives) . This suggests that modifications to the triazaspiro framework can enhance selectivity and potency.
  • Structural Insights : Protein crystallography has revealed critical interactions between the compound and the METTL3 enzyme. For instance, the binding interactions include hydrogen bonds and π-stacking with key amino acid residues, which stabilize the inhibitor-enzyme complex .
  • ADME Properties : The pharmacokinetic profile of these compounds is crucial for their development as therapeutic agents. Studies have indicated that while some derivatives maintain good cell permeability and metabolic stability, others may exhibit rapid degradation in biological systems .

Case Study 1: Inhibition of RNA Methylation

In a series of experiments focused on RNA methylation, researchers synthesized various triazaspiro derivatives and evaluated their effects on METTL3 activity. The most potent compound showed a 1400-fold increase in potency compared to earlier hits from screening libraries . This highlights the potential for targeted drug design in modifying RNA methylation patterns associated with various diseases.

Case Study 2: Selectivity Testing

To assess selectivity against other methyltransferases, thermal shift assays were conducted comparing the inhibition profiles of selected compounds against METTL16 and METTL1. The results indicated that certain derivatives displayed high selectivity for METTL3 over other methyltransferases, making them promising candidates for further development .

Comparison with Similar Compounds

(a) METTL3 Inhibition

  • The dimethylpiperidinylmethyl-phenyl derivative (Compound 35, Table 1) exhibits superior METTL3 inhibition due to its extended aromatic and bulky substituent, which likely enhances target binding .
  • In contrast, the parent compound (Tert-butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate) lacks this substituent, limiting its direct enzyme interaction but serving as a foundational scaffold for derivatization .

(c) Solubility and Stability

  • The 5-oxo derivative (C₁₄H₂₅N₃O₃) has higher aqueous solubility compared to the non-oxo parent compound, attributed to increased hydrogen bonding capacity .
  • Tert-butyl carbamate (Boc)-protected analogs generally exhibit better stability under basic conditions than their free amine counterparts .

Research Findings and Challenges

  • Key Advantage : The spirocyclic core provides conformational rigidity, improving target selectivity compared to linear amines .
  • Limitations : Low yields (e.g., 32% for phenyl derivatives) and purity issues (e.g., 3% GCMS) hinder scalability .
  • Future Directions : Introducing bioisosteric groups (e.g., sulfonamides) or fluorinated substituents may enhance metabolic stability and blood-brain barrier penetration .

Preparation Methods

Preparation Methods

The preparation of tert-butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate typically involves multistep synthetic sequences including protection, ring formation, and functional group transformations. While direct literature specifically on this compound is sparse, closely related spirocyclic triaza compounds and tert-butyl carboxylate derivatives provide a foundation for understanding its synthesis.

General Synthetic Strategy

The synthesis generally follows these steps:

  • Starting Materials:
    Use of nitrogen-containing cyclic precursors such as 1-tert-butoxycarbonyl-3-pyrrolidone or related azacyclic intermediates.

  • Formation of the Spirocyclic Core:
    Ring closure reactions involving amino acid esters (e.g., glycine esters) or their salts to form the triazaspiro ring system.

  • Protection and Functionalization:
    Introduction of the tert-butyl carboxylate protecting group typically via di-tert-butyl dicarbonate or related reagents.

  • Methylation:
    Methylation of the nitrogen atom at position 1 to yield the N-methyl derivative.

  • Purification and Characterization:
    Crystallization, chromatography, and spectroscopic confirmation (NMR, MS, elemental analysis).

Detailed Preparation from Related Patents and Literature

Preparation via 1-tert-butoxycarbonyl-3-pyrrolidone and Glycine Ester (Analogous Method)

A closely related method is described for the preparation of 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylic acid tert-butyl ester, which shares structural similarity with the target compound. The process includes:

  • Step 1: Reaction of 1-tert-butoxycarbonyl-3-pyrrolidone with glycine ester or its hydrochloride salt to form an intermediate compound (Compound I).
  • Step 2: Reduction and ring closure of Compound I to yield the spirocyclic tert-butyl ester (Compound IV).

This method highlights the use of amino acid esters to construct the nitrogen-rich spirocyclic core, followed by reductive cyclization.

Protection of Amino Groups by tert-Butyl Esters

Protection of nitrogen functionalities using tert-butyl groups is commonly achieved with di-tert-butyl dicarbonate in the presence of organic bases such as triethylamine. For example, the preparation of 1-tert-butoxycarbonyl-3-azetidinone involves:

  • Reaction of 3,3-dimethoxy-azetidine with di-tert-butyl dicarbonate and triethylamine in methylene chloride at 10-40°C for 3-4 hours.
  • Workup includes aqueous extraction, drying, and concentration to isolate the tert-butyl protected intermediate with yields up to 91%.

Subsequent acid-catalyzed hydrolysis and crystallization yield the ketone form, demonstrating the approach to install tert-butyl protection on nitrogen atoms in azacyclic systems.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Formation of spirocyclic core 1-tert-butoxycarbonyl-3-pyrrolidone + glycine ester hydrochloride, reductive cyclization Not specified Forms triazaspiro ring system
2 Protection of amines Di-tert-butyl dicarbonate, triethylamine, methylene chloride, 10-40°C, 3-4 h ~90 tert-butyl ester protection
3 Methylation of nitrogen Methyl iodide or dimethyl sulfate, base Not specified Standard alkylation of secondary amines
4 Purification Crystallization, chromatography - Characterization by NMR, MS, elemental analysis

Research Findings and Analytical Data

  • Spectroscopic Confirmation:
    The compound’s structure is confirmed by ^1H NMR, ^13C NMR, mass spectrometry, and elemental analysis. For example, ^13C NMR chemical shifts for similar tert-butyl protected spiro compounds show characteristic signals for the tert-butyl group near 28-30 ppm and carbonyl carbons near 150-170 ppm.

  • Yields:
    Yields for tert-butyl protection steps are typically high (85-91%) with careful control of temperature and stoichiometry. The spiro ring formation yields vary depending on the starting materials and conditions but are generally moderate to good.

  • Environmental and Practical Considerations: Some traditional solvents like dioxane and DMSO used in related syntheses are less environmentally friendly; alternative solvents such as ethyl acetate and methylene chloride are preferred for better process safety and environmental profile.

Q & A

Q. Table 1: Key Reaction Conditions for Buchwald–Hartwig Coupling

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature60–80°CHigher temps reduce reaction time but risk decomposition
SolventAcetonitrile/THFPolar aprotic solvents enhance Pd stability
BaseCs2CO3Maintains pH for oxidative addition
Catalyst/LigandPd(OAc)₂/Xantphos1:1 ratio minimizes side reactions

Q. Table 2: Analytical Data for Structural Confirmation

TechniqueDiagnostic FeaturesReference
1H NMRδ 1.48 ppm (tert-butyl), δ 3.34–3.85 ppm (N–CH3)
13C NMRδ 168.8 ppm (carbonyl), δ 80.0 ppm (spiro C)
HRMSm/z 708.5 [M+H]+ (exact mass validation)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 2
Tert-butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate

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